molecular formula C10H14O2 B15243980 3-Ethyl-5-methoxy-2-methylphenol

3-Ethyl-5-methoxy-2-methylphenol

Cat. No.: B15243980
M. Wt: 166.22 g/mol
InChI Key: KNBYDZSPRSTITH-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxy-2-methylphenol is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes ethyl, methoxy, and methyl substituents on the phenol ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-5-methylphenol with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of an ethyl halide to introduce the ethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be used in hydrogenation reactions to introduce the ethyl group. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-Ethyl-5-methoxy-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methoxy-2-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-methylphenol: Similar structure but lacks the ethyl group.

    2-Methoxy-5-methylphenol: Similar structure but with different positioning of substituents.

    3-Ethyl-5-methylphenol: Similar structure but lacks the methoxy group.

Uniqueness

3-Ethyl-5-methoxy-2-methylphenol is unique due to the presence of both ethyl and methoxy groups on the phenol ring, which imparts distinct chemical and physical properties. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethyl-5-methoxy-2-methylphenol

InChI

InChI=1S/C10H14O2/c1-4-8-5-9(12-3)6-10(11)7(8)2/h5-6,11H,4H2,1-3H3

InChI Key

KNBYDZSPRSTITH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)O)C

Origin of Product

United States

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